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Compound of Interest

Compound Name: Ethyl (S)-1-phenylethylcarbamate

Cat. No.: B3041659 Get Quote

An In-depth Technical Guide to Ethyl (S)-1-
phenylethylcarbamate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the available information on Ethyl (S)-1-
phenylethylcarbamate (CAS Number: 33290-12-9). The document outlines the core

physicochemical properties and the molecular structure of the compound. Due to the limited

availability of published experimental data for this specific molecule, this guide also presents

generalized experimental protocols and workflows relevant to the broader class of carbamate

compounds in the context of drug discovery and development. This approach is intended to

provide a foundational understanding and a practical framework for researchers interested in

this and related chemical entities.

Compound Identification and Properties
Ethyl (S)-1-phenylethylcarbamate is a chiral organic compound featuring a carbamate

functional group. While specific experimental data for this molecule is scarce in peer-reviewed

literature, its fundamental properties can be identified and its physicochemical characteristics

can be predicted using computational models.
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Molecular Structure
The two-dimensional structure of Ethyl (S)-1-phenylethylcarbamate is depicted below. The

stereochemistry at the chiral center is designated as (S).

Figure 1: 2D Molecular Structure of Ethyl (S)-1-phenylethylcarbamate.

Physicochemical Data
The following table summarizes the key identifiers and computationally predicted

physicochemical properties for Ethyl (S)-1-phenylethylcarbamate. It is important to note that

these values are estimations and have not been experimentally verified from available

literature.

Property Value Source

CAS Number 33290-12-9 Chemical Supplier Databases

Molecular Formula C₁₁H₁₅NO₂ PubChem

Molecular Weight 193.24 g/mol PubChem

SMILES
O=C(OCC)N--INVALID-LINK--

C
BLD Pharm

Predicted LogP 2.3 PubChem

Predicted Boiling Point 295.5 ± 25.0 °C at 760 mmHg ChemSpider

Predicted Density 1.056 ± 0.06 g/cm³ ChemSpider
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Detailed experimental protocols for the synthesis and biological evaluation of Ethyl (S)-1-
phenylethylcarbamate are not readily available in the public domain. However, the following

sections describe generalized methodologies for the synthesis of carbamates and for

assessing the biological activity of such compounds, which can serve as a starting point for

researchers.

Illustrative Synthesis of a Carbamate
The synthesis of carbamates can often be achieved through the reaction of an isocyanate with

an alcohol, or by the reaction of a chloroformate with an amine. A general one-pot synthesis

method for N-alkyl-O-isobutyl thiocarbamates, which shares principles with carbamate

synthesis, involves the reaction of an alcohol with carbon disulfide and a base to form a

xanthate intermediate, followed by chlorination and subsequent reaction with an amine.

A more direct and common method for carbamate synthesis involves the reaction of an amine

with a chloroformate in the presence of a base. For the synthesis of Ethyl (S)-1-
phenylethylcarbamate, a plausible route would involve the reaction of (S)-1-phenylethylamine

with ethyl chloroformate.

General Procedure:

(S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or

tetrahydrofuran, and cooled in an ice bath.

An equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine, is added

to the solution to act as a proton scavenger.

Ethyl chloroformate is added dropwise to the cooled solution with continuous stirring.

The reaction is allowed to warm to room temperature and stirred for a specified period,

typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting

amine.

Upon completion, the reaction mixture is washed with water and brine to remove the salt

byproduct and any excess reagents.
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The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the

solvent is removed under reduced pressure.

The resulting crude product can be purified by column chromatography or recrystallization to

yield the pure Ethyl (S)-1-phenylethylcarbamate.

General Biological Activity Screening
The biological activity of novel carbamate compounds is typically assessed through a series of

in vitro and in vivo assays tailored to the therapeutic area of interest. Carbamates are a

versatile class of compounds with applications as enzyme inhibitors, antimicrobial agents, and

in other areas of drug development.

A general workflow for preliminary biological screening could include:

Cytotoxicity Assays: Initial screening to determine the general toxicity of the compound

against a panel of cell lines (e.g., using MTT or LDH assays).

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., an

acetylcholinesterase inhibitor), its potency (IC₅₀) would be determined using a relevant

enzymatic assay.

Antimicrobial Assays: For potential antimicrobial agents, the minimum inhibitory

concentration (MIC) would be determined against a panel of relevant bacteria and fungi.

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening would

then be advanced to animal models to assess their efficacy and safety profiles.

Logical and Experimental Workflows
As no specific signaling pathways involving Ethyl (S)-1-phenylethylcarbamate have been

documented, a generalized workflow for the characterization of a novel chemical entity is

presented below. This diagram illustrates the logical progression from initial synthesis to

preclinical evaluation.
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Caption: A generalized workflow for the discovery and preclinical evaluation of a novel chemical

entity.

Conclusion
Ethyl (S)-1-phenylethylcarbamate is a defined chemical entity with the CAS number 33290-

12-9. While its basic molecular properties are known or can be reliably predicted, there is a

notable lack of publicly available, in-depth experimental data regarding its synthesis, specific

biological activities, and mechanism of action. The information provided in this guide is

intended to serve as a foundational resource for researchers. The generalized protocols and

workflows are presented to offer a strategic framework for the investigation of this and other

novel carbamate compounds in a drug discovery and development context. Further

experimental investigation is required to fully characterize the properties and potential

applications of Ethyl (S)-1-phenylethylcarbamate.

To cite this document: BenchChem. [Ethyl (S)-1-phenylethylcarbamate CAS number and
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041659#ethyl-s-1-phenylethylcarbamate-cas-
number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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